1-(4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone
Overview
Description
1-(4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone is a useful research compound. Its molecular formula is C18H16N2OS and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.09833431 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
1-(4,6-Diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, the compound has been synthesized through the Biginelli reaction, which involves the cyclocondensation of various starting materials. This process has facilitated the creation of a wide range of N-heterocycles integrated with pyrazole scaffolds, demonstrating significant insecticidal activity against pests like Nilaparvata lugens and Mythimna separata (Karema N. M. Halim et al., 2020). Additionally, reactions of thioxopyrimidinyl derivatives with various electrophiles and nucleophiles have been explored, leading to the synthesis of fused heterocycles with promising antitumor and antimicrobial properties (S. K. Ramadan et al., 2019).
Biological Activities
The biological activities of derivatives of this compound have been a subject of interest in several studies. Compounds synthesized from this key intermediate have shown a range of biological activities, including antimicrobial, antitumor, and cytotoxic effects. Some derivatives exhibited high mortality rates against agricultural pests, highlighting their potential as insecticidal agents. Others have been evaluated for their cytotoxicity against cancer cell lines, with some compounds showing high efficacy, suggesting their potential application in cancer treatment (A. Sakr et al., 2020). Furthermore, the antitumor and antimicrobial activities of novel heterocycles employing this compound as a precursor have been documented, underlining the versatility of this chemical structure in drug development (E. El‐Helw et al., 2019).
Applications in Heterocyclic Chemistry
The utility of this compound in the synthesis of novel heterocyclic compounds has been demonstrated through various studies. These compounds serve as key intermediates in the preparation of a wide array of heterocycles with diverse biological activities. The ability to generate complex structures from this precursor underscores its importance in medicinal chemistry and drug design. For example, its role in the synthesis of pyrimidine derivatives that exhibit a wide range of biological activities, including cytotoxic and antimicrobial effects, highlights its potential in the development of new therapeutic agents (Hamdi M. Hassneen et al., 2003).
Properties
IUPAC Name |
1-(4,6-diphenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12(21)15-16(13-8-4-2-5-9-13)19-18(22)20-17(15)14-10-6-3-7-11-14/h2-11,16H,1H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIOQIJHJMDDRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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